Monomethyl auristatin E intermediate-14
Description
Significance of Monomethyl Auristatin E Intermediate-14 in the Synthetic Pathway of Monomethyl Auristatin E
This compound is recognized as a key reagent in the synthetic route to producing Monomethyl auristatin E. immunomart.com The synthesis of MMAE is a complex, multi-step process that requires the precise assembly of its constituent amino acid and peptide fragments. Chemical suppliers list intermediate-14 as a specific precursor, indicating its established role in a validated and likely scalable synthetic pathway. immunomart.com
Overview of Monomethyl Auristatin E as a Potent Cytotoxic Payload in Antibody-Drug Conjugates (ADCs)
Monomethyl auristatin E is a synthetic analogue of the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia. wikipedia.org It functions as a highly potent antimitotic agent, meaning it interferes with the process of cell division. Current time information in Shropshire, GB.researchgate.net Its mechanism of action involves the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubulin dynamics, MMAE causes the cell cycle to arrest in the G2/M phase, ultimately leading to programmed cell death, or apoptosis. nih.gov
The extreme cytotoxicity of MMAE makes it unsuitable for use as a standalone chemotherapeutic drug due to the risk of severe systemic toxicity. wikipedia.org However, this high potency is harnessed in the context of antibody-drug conjugates. ADCs are a class of targeted therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic agent like MMAE. mdpi.com The antibody is designed to recognize and bind to specific antigens that are overexpressed on the surface of cancer cells. researchgate.net Once the ADC binds to its target antigen, it is internalized by the cancer cell. researchgate.net
The table below summarizes key characteristics of Monomethyl Auristatin E (MMAE).
| Feature | Description |
| Chemical Name | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide |
| CAS Number | 474645-27-7 |
| Molecular Formula | C39H67N5O7 |
| Mechanism of Action | Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov |
| Role in ADCs | Potent cytotoxic "payload" delivered specifically to cancer cells. mdpi.com |
Scope and Research Focus of the Outline on Intermediate-14 and its Downstream Impact
This article is strictly focused on the chemical compound "this compound" and its role within the chemical synthesis of Monomethyl auristatin E. The scope is confined to the following areas:
The identity and significance of Intermediate-14: This includes its role as a recognized precursor in the established synthetic pathway of MMAE.
The broader context of MMAE synthesis: A general overview of the synthetic strategy for MMAE will be provided to contextualize the importance of its intermediates.
The function of the final product, MMAE: A description of MMAE as a cytotoxic payload is included to highlight the importance of its successful synthesis.
Downstream Impact: The article will consider how the successful synthesis and purification of intermediates like Intermediate-14 affect the quality and efficacy of the final MMAE molecule used in ADCs.
The following topics are explicitly excluded from the scope of this article:
Detailed dosage and administration information for any ADC containing MMAE.
Clinical safety and adverse effect profiles of MMAE-containing drugs.
A comprehensive review of all intermediates in the MMAE synthesis pathway. The focus remains solely on Intermediate-14.
Biological activity of Intermediate-14 itself, as it is a precursor and not the final active molecule.
The research focus is to collate and present available scientific and technical information pertaining to Intermediate-14, providing an authoritative overview based on its role in advanced chemical synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2R,3S)-2-(benzylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12+/m0/s1 |
InChI Key |
GPAVORZIWQTJJQ-CMPLNLGQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Monomethyl Auristatin E Intermediate 14
Optimized Reaction Pathways and Strategies for Intermediate-14 Generation
A documented pathway for a similar intermediate involves a multi-step sequence starting from protected amino acid precursors. This pathway emphasizes the careful control of stereochemistry at each chiral center, which is paramount for the biological activity of the final MMAE molecule. The strategic use of protecting groups that can be selectively removed under mild conditions is a cornerstone of this approach, preventing unwanted side reactions and preserving the integrity of the peptide backbone.
Precursor Compounds and Reagent Selection in Intermediate-14 Synthesis
The selection of appropriate precursor compounds and reagents is a determining factor in the successful synthesis of Monomethyl auristatin E intermediate-14. The choice of starting materials is dictated by their commercial availability, cost, and the efficiency with which they can be converted to the desired intermediate.
Precursor Compounds:
The synthesis typically commences with readily available, optically pure amino acid derivatives. These precursors are strategically chosen to introduce the necessary stereocenters and functional groups required for the step-wise construction of the peptide chain. Protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are commonly employed to mask the reactive amine and carboxylic acid functionalities, thereby directing the reaction to the desired site.
Reagent Selection:
The formation of peptide bonds is the central reaction in the synthesis of Intermediate-14. This transformation requires the use of specialized coupling reagents to activate the carboxylic acid group of one amino acid, facilitating its reaction with the amino group of another. The choice of coupling reagent is critical to ensure high coupling efficiency, minimize racemization of the chiral centers, and simplify the purification of the product.
Commonly used coupling reagents in peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and improve yields. More advanced phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also frequently employed for their high reactivity and efficiency, particularly in sterically hindered couplings. The selection of the appropriate base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also crucial for facilitating the coupling reaction while minimizing epimerization.
| Reagent Type | Examples | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, but can lead to side products (e.g., N-acylurea) and racemization. Often used with additives. |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, but can be expensive and generate phosphorus-containing byproducts. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very efficient and fast reactions, suitable for difficult couplings. May cause guanidinylation of the N-terminus as a side reaction. |
| Additives | HOBt, HOAt, Oxyma | Suppress racemization and improve the efficiency of carbodiimide-mediated couplings. |
| Bases | DIPEA, NMM | Neutralize protonated amines and facilitate the coupling reaction. Choice of base can influence the extent of racemization. |
Reaction Conditions and Parameter Optimization for High Yield and Purity of Intermediate-14
Achieving high yield and purity in the synthesis of this compound necessitates the careful optimization of various reaction parameters. These parameters are interconnected, and a systematic approach is required to identify the optimal conditions for each synthetic step.
Key Parameters for Optimization:
Temperature: Peptide coupling reactions are often performed at low temperatures (e.g., 0 °C) to minimize racemization. However, for sterically hindered couplings, higher temperatures may be required to achieve a reasonable reaction rate. The optimal temperature is a trade-off between reaction speed and the preservation of stereochemical integrity.
Solvent: The choice of solvent is critical for ensuring the solubility of reactants and reagents, as well as for influencing the reaction rate and side-product formation. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents used in peptide synthesis due to their inertness and ability to solvate a wide range of compounds.
Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials. Incomplete reactions can lead to complex mixtures that are difficult to purify. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Stoichiometry of Reagents: The molar ratios of the coupling reagent, additives, and base relative to the amino acid substrates are critical parameters. Using a slight excess of the coupling reagent can help to drive the reaction to completion, but an excessive amount can lead to the formation of byproducts and complicate purification.
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from the reaction mixture is a critical step to ensure that the material is of sufficient purity for subsequent synthetic transformations. The choice of purification technique depends on the physical and chemical properties of the intermediate and the nature of the impurities present.
Chromatographic Separation Techniques for Intermediate-14
Chromatography is a powerful and widely used technique for the purification of peptide intermediates. The choice of chromatographic method is based on the properties of the intermediate and the impurities to be removed.
Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the purification of synthetic peptides. This technique separates compounds based on their hydrophobicity. The crude intermediate is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the compounds, with more hydrophobic compounds being retained longer on the column. Fractions are collected and analyzed for purity, and those containing the pure intermediate are pooled and lyophilized.
Flash Chromatography: For larger scale purifications or for the removal of less polar impurities, flash chromatography using silica (B1680970) gel is often employed. The separation is based on the polarity of the compounds, with more polar compounds adsorbing more strongly to the silica gel. A solvent system of appropriate polarity is chosen to achieve the desired separation.
Non-Chromatographic Isolation Methods for Intermediate-14
While chromatography is highly effective, non-chromatographic methods can also be employed for the isolation and purification of Intermediate-14, particularly for initial work-up or for removing certain types of impurities.
Extraction: Liquid-liquid extraction is a common work-up procedure to remove water-soluble or acid/base-soluble impurities. The reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acidic, basic, and neutral solutions to remove unreacted reagents and byproducts.
Crystallization: If the intermediate is a crystalline solid, crystallization can be a highly effective method for achieving high purity. This technique relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system. The crude product is dissolved in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. Seeding with a small crystal of the pure compound can sometimes facilitate crystallization.
Precipitation: In some cases, the intermediate can be selectively precipitated from the reaction mixture by the addition of a solvent in which it is insoluble. This can be a rapid and effective method for initial purification.
Scale-Up Considerations in Intermediate-14 Production
The transition from laboratory-scale synthesis to large-scale production of this compound presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Key Scale-Up Considerations:
Process Safety: A thorough safety assessment of all raw materials, intermediates, and reaction conditions is essential. This includes understanding the thermal stability of intermediates, potential for runaway reactions, and the toxicity of all chemicals involved.
Reagent and Solvent Selection: On a large scale, the cost and environmental impact of reagents and solvents become significant factors. The selection of less expensive and more environmentally friendly alternatives, where possible, is a key consideration. The handling and disposal of large quantities of flammable or hazardous solvents also require careful planning and engineering controls.
Heat and Mass Transfer: Reactions that are easily controlled on a small scale can become problematic on a larger scale due to limitations in heat and mass transfer. Adequate mixing and temperature control are critical to ensure consistent reaction performance and to prevent the formation of localized hot spots that could lead to side reactions or decomposition.
Purification Strategy: Chromatographic purification methods that are routine on a laboratory scale can be expensive and time-consuming to implement on a large scale. The development of robust non-chromatographic purification methods, such as crystallization or precipitation, is often a key goal in process development for large-scale production.
Process Analytical Technology (PAT): The implementation of in-process monitoring techniques can provide real-time information about the progress of the reaction, allowing for better control and optimization of the process. This can help to ensure consistent product quality and to identify any process deviations in a timely manner.
Equipment Selection: The choice of appropriate reactors, filtration equipment, and drying systems is critical for successful scale-up. The materials of construction must be compatible with the reaction chemistry, and the equipment must be designed to handle the required volumes and to provide adequate mixing and heat transfer.
The development of a robust and scalable synthesis for this compound is a complex undertaking that requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, process engineering, and analytical chemistry. Careful attention to all aspects of the process, from the selection of raw materials to the final purification of the product, is essential to ensure the consistent production of this critical intermediate in high yield and purity.
Advanced Analytical Characterization of Monomethyl Auristatin E Intermediate 14
Spectroscopic Techniques for Structural Elucidation of Intermediate-14
Spectroscopic methods are fundamental in determining the precise chemical structure of synthetic intermediates. For a compound with the molecular formula C13H19NO2, as attributed to Monomethyl auristatin E intermediate-14, these techniques would provide unambiguous confirmation of its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of organic molecules. A full suite of NMR experiments, including 1H, 13C, and various two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be essential for the complete structural assignment of Intermediate-14.
Table 1: Hypothetical 1H and 13C NMR Data Interpretation for Intermediate-14
| Parameter | Information Provided |
|---|---|
| Chemical Shift (δ) | Indicates the electronic environment of each proton and carbon atom. |
| Integration | Reveals the relative number of protons corresponding to each signal. |
| Spin-Spin Coupling (J) | Provides information about the connectivity of adjacent, non-equivalent nuclei. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes proton-proton, proton-carbon (one-bond), and proton-carbon (multiple-bond) correlations to build the molecular framework. |
Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation
Mass spectrometry (MS) is a critical technique for confirming the molecular weight of a synthesized compound and assessing its purity. For this compound, which has a molecular formula of C13H19NO2, the expected monoisotopic mass would be approximately 221.1416 g/mol .
High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition with high accuracy, typically within a few parts per million (ppm). The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure by revealing characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. This fragmentation data provides a fingerprint that can be used to confirm the identity of the intermediate.
Chromatographic Methods for Purity Assessment and Quantification of Intermediate-14
Chromatographic techniques are indispensable for determining the purity of pharmaceutical intermediates and for the development of quantitative analytical methods.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of synthetic intermediates like this compound. A validated, stability-indicating HPLC method would be developed to separate the intermediate from any starting materials, by-products, or degradation products.
Method development would involve optimizing parameters such as the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile, methanol, water, and buffers), flow rate, and detector wavelength (typically UV detection for chromophore-containing molecules). While a certificate of analysis for Intermediate-14 indicates that HPLC analysis was performed, the specific method details and chromatograms are not publicly available. glpbio.cn
Method validation would be performed according to ICH guidelines and would include the assessment of the following parameters:
Table 2: Parameters for HPLC Method Validation
| Parameter | Purpose |
|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | Proportionality of the analytical signal to the concentration of the analyte over a given range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | Closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Purity and Hydrophobicity Analysis
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation technique to HPLC. Its high efficiency and low sample consumption make it a valuable tool for purity analysis. For a neutral or charged molecule like Intermediate-14, different modes of CE could be employed.
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful for separating neutral molecules and for providing information about their hydrophobicity. In MEKC, surfactants are added to the buffer to form micelles, and the differential partitioning of analytes between the micelles and the aqueous buffer affects their migration time. This technique could be used to resolve impurities that are difficult to separate by HPLC. However, no published studies were found that apply CE or MEKC to the analysis of this compound.
Impurity Profiling and Identification in Intermediate-14 Production
A thorough understanding of the impurity profile of a pharmaceutical intermediate is a regulatory requirement and is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient. The synthesis of this compound would be expected to generate various process-related impurities, such as unreacted starting materials, by-products from side reactions, and intermediates from incomplete reactions.
The identification and characterization of these impurities would typically involve a combination of HPLC with mass spectrometry (LC-MS) and NMR spectroscopy. Once impurities are isolated or synthesized, their structures would be elucidated. A validated HPLC method would then be used to quantify these impurities in each batch of the intermediate, ensuring they are below established acceptance criteria. No specific impurity profiling data for the production of this compound is available in the scientific literature.
Integration of Monomethyl Auristatin E Intermediate 14 into Monomethyl Auristatin E Synthesis
Conversion of Intermediate-14 to Monomethyl Auristatin E: Chemical Transformations and Yield Optimization
The conversion of Monomethyl auristatin E intermediate-14 into the final MMAE molecule involves a series of precise chemical transformations. While the exact structure of an intermediate designated as "14" can vary depending on the specific synthetic route outlined in various patents and research articles, it typically represents a significant portion of the MMAE backbone, often a dipeptide or tripeptide fragment. acs.orggoogle.com The subsequent chemical steps are designed to complete the pentapeptide structure of MMAE.
The transformation process generally involves peptide coupling reactions to introduce the remaining amino acid residues. For instance, if intermediate-14 is a precursor to the C-terminal portion of MMAE, the subsequent steps would involve coupling with the N-terminal amino acid derivatives. These coupling reactions are critical and require carefully selected reagents to ensure high efficiency and minimize side reactions. Common coupling agents include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole) to suppress racemization. acs.org
Table 1: Key Parameters in the Conversion of Intermediate-14 to MMAE
| Parameter | Description | Importance for Yield Optimization |
| Coupling Reagents | Chemicals that facilitate the formation of amide bonds between amino acids. | The choice of reagent affects reaction speed, yield, and the degree of side reactions like racemization. |
| Solvent System | The medium in which the reaction is carried out. | Solubility of reactants and intermediates, as well as the reaction rate, are highly dependent on the solvent. |
| Reaction Temperature | The temperature at which the chemical transformation is conducted. | Controls the rate of reaction and can influence the formation of byproducts. |
| Stoichiometry | The molar ratio of reactants. | Optimizing the ratio of the intermediate to the coupling partner is essential for driving the reaction to completion. |
| Purification Methods | Techniques used to isolate and purify the product at each step. | Removes unreacted starting materials and byproducts, ensuring the purity of the subsequent intermediate and maximizing overall yield. |
Impact of Intermediate-14 Purity and Characteristics on Final Monomethyl Auristatin E Quality
The purity and characteristics of this compound have a direct and significant impact on the quality of the final MMAE product. The presence of impurities in the intermediate can lead to the formation of related substances in the final drug substance, which can be difficult and costly to remove. google.com These impurities can include diastereomers, epimers, or structurally similar compounds that may have different toxicological profiles or reduced efficacy.
The chemical and physical characteristics of intermediate-14, such as its crystallinity and solubility, also play a role. A well-defined, crystalline intermediate is often easier to purify to a high degree than an amorphous or oily substance. The solubility of the intermediate in the chosen reaction solvents is also critical for ensuring a homogeneous reaction mixture and efficient conversion.
Regulatory authorities place stringent requirements on the purity of active pharmaceutical ingredients (APIs) like MMAE. Therefore, rigorous analytical methods are employed to characterize intermediate-14 and ensure it meets predefined specifications before it is used in the final synthesis steps. These methods can include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation. nih.gov
Regio- and Stereoselectivity Control in Intermediate-14 Conversion
Monomethyl auristatin E is a complex molecule with multiple chiral centers. Maintaining the correct stereochemistry at each of these centers is absolutely critical for its biological activity. acs.org The conversion of intermediate-14 to MMAE must therefore proceed with a high degree of regio- and stereoselectivity.
Regioselectivity refers to the control of which part of a molecule reacts. In the context of peptide synthesis, this means ensuring that the correct amino and carboxyl groups are reacting to form the desired amide bond. This is typically achieved through the use of protecting groups on other reactive functionalities within the molecules.
Stereoselectivity is the control of the spatial orientation of the atoms in the product. During peptide coupling, there is a risk of racemization, where the stereochemistry of a chiral center is lost. As mentioned earlier, the use of specific coupling reagents and additives, as well as carefully controlled reaction conditions, is essential to prevent this. acs.orggoogle.com The inherent chirality of the amino acid building blocks used in the synthesis also dictates the final stereochemistry of MMAE. Any deviation in the stereochemistry of intermediate-14 or the subsequent reactants will lead to the formation of diastereomers, which can be challenging to separate and represent a critical impurity. acs.org The absolute configuration of each stereocenter in the final MMAE molecule is a critical quality attribute that is rigorously tested and confirmed.
Structural and Chemical Modifications of Monomethyl Auristatin E Derived from the Intermediate for Enhanced Efficacy and Specificity
Structure-Activity Relationship (SAR) Studies of Monomethyl Auristatin E Derivatives
SAR studies are crucial for understanding how chemical alterations to the auristatin scaffold affect its biological activity. nih.gov For auristatins like MMAE, these investigations have traditionally focused on the terminal subunits of the pentapeptide structure, with more recent exploration into the central peptide core. nih.govjst.go.jp The goal is to create novel analogs with improved potency, increased hydrophilicity, and optimized characteristics for ADC applications. nih.govresearchgate.net
Modifications to the N-terminal (P1) and C-terminal (P5) subunits of the auristatin backbone have been widely reported in the chemical literature. nih.govjst.go.jp These positions are generally tolerant of structural changes without a complete loss of cytotoxic activity, making them ideal sites for introducing new functionalities or altering physicochemical properties. acs.orgmdpi.com
Recent studies have explored substituting the natural valine residue at the P1 position with various other natural or unnatural amino acids. researchgate.netnih.gov Concurrently, the P5 side chain, which in MMAE is a norephedrine (B3415761) residue, has been a key site for modification. acs.orgresearchgate.net For instance, introducing triazole functional groups at the P5 side chain of Monomethyl Auristatin F (MMAF) analogs has been investigated to enhance activity. researchgate.netnih.gov One such study found that specific substitutions at both P1 and P5 positions in MMAF led to compounds with excellent tubulin inhibition and enhanced cytotoxicity against HCT116 cancer cells compared to the parent compound. researchgate.netnih.gov
| Compound | P1 Modification | P5 Modification | Key Finding | Reference |
|---|---|---|---|---|
| Analog 11k | Varied amino acids | Triazole functional group | Exhibited excellent tubulin inhibition. | researchgate.net |
| Analog 18d | Varied amino acids | Triazole functional group | Demonstrated enhanced cytotoxicity against HCT116 cells compared to parent MMAF. | researchgate.netnih.gov |
Compared to the terminal subunits, the central peptide core (P2-P3-P4) of the auristatin scaffold has been less extensively investigated. jst.go.jpjst.go.jp This is largely because modifications in this region have often resulted in a significant loss of compound potency. acs.org The SAR for the P2–P4 subunits is therefore more limited. jst.go.jp
Despite these challenges, some modifications have been successfully implemented. For the P2 subunit, replacing the natural valine with structurally similar amino acids like leucine (B10760876) or isoleucine was reported to have no significant impact on potency. jst.go.jp For the P4 subunit (dolaproine or Dap), analogs have been created using mannose- and glucose-derived sugar amino acids as replacements. jst.go.jp Additionally, modifying these central subunits can introduce a chemical handle for attaching a linker, providing an alternative conjugation site to the traditional N-terminus. nih.govjst.go.jp This approach has resulted in azide-modified auristatins with potent cytotoxic activity in vitro. nih.gov
Research has focused on strategies to shift this conformational equilibrium in favor of the active trans-isomer, thereby enhancing the drug's potency. acs.orgresearchgate.net The primary strategies involve structural modifications that either stabilize the trans conformer or destabilize the cis conformer. acs.orgnih.gov A promising computer-aided design strategy involves the halogenation of the P5 (norephedrine in MMAE) or P5 (phenylalanine in MMAF) residues. nih.govnih.gov High-level quantum chemical modeling predicted that introducing a halogen at the para-position of the phenyl ring would shift the equilibrium almost completely toward the trans conformation. nih.govnih.gov This is due to enhanced intramolecular interactions specific to the active isomer. nih.govnih.gov Experimental studies using NMR spectroscopy have confirmed these predictions, showing that fluorination or chlorination of MMAF can increase the population of the active trans-isomer by 60–75%, effectively halving the concentration of the inactive conformer while retaining the parent drug's cytotoxicity. acs.orgnih.gov
| Compound | Modification | Predicted cis/trans Ratio | Observed Effect | Reference |
|---|---|---|---|---|
| MMAF | None (Parent) | ~60:40 | Baseline equilibrium favors inactive cis-isomer. | nih.gov |
| Chlorinated MMAF | Chlorination at P5 phenylalanine | 6:94 | Significant shift towards the active trans-isomer. | acs.org |
| Halogenated MMAF | Fluorination or Chlorination at P5 | Not specified | 60-75% increase in the active trans-isomer population. | acs.orgnih.gov |
The hydrophobic nature of MMAE presents challenges for the development of ADCs, particularly those with a high drug-to-antibody ratio (DAR). mdpi.comnih.gov High DAR ADCs with hydrophobic payloads are prone to aggregation, which can lead to poor pharmacokinetics and reduced efficacy. nih.gov Consequently, strategies to increase the hydrophilicity of the auristatin payload have been actively pursued. nih.govmdpi.com
| Compound | Relative Hydrophilicity | Cytotoxicity (as free drug) | Cytotoxicity (as ADC payload) | Reference |
|---|---|---|---|---|
| MMAE | Hydrophobic | High | Potent (baseline) | mdpi.comnih.gov |
| MMAU (MMAE-glucuronide) | More Hydrophilic | Decreased compared to MMAE | Similar or improved vs. MMAE-ADC, especially at high DAR | mdpi.comnih.govresearchgate.net |
Design and Synthesis of Novel Monomethyl Auristatin E Analogs
The design and synthesis of novel MMAE analogs are driven by the insights gained from comprehensive SAR studies. nih.gov The primary objectives are to develop next-generation payloads with enhanced potency, modulated hydrophilicity, and improved suitability for conjugation in ADCs. nih.govjst.go.jp
The synthesis of new analogs often involves multi-step chemical processes to modify the core pentapeptide structure. For example, novel MMAF analogs have been synthesized by substituting the P1 valine residue and introducing triazole functionalities onto the P5 side chain via click chemistry. researchgate.netnih.gov This work resulted in compounds with potent tubulin inhibition and superior cytotoxicity compared to the parent molecule, highlighting them as potential candidates for future ADC development. researchgate.net
Another area of design involves creating auristatins with handles for linker attachment at unconventional sites, such as the central peptide core, which can influence the stability and properties of the resulting ADC. nih.gov Furthermore, the principles of auristatin design are being extended to other drug delivery platforms, such as peptide-drug conjugates (PDCs), where MMAE is combined with tumor-targeting peptides to achieve selective delivery. acs.org These synthetic efforts, guided by a deep understanding of the auristatin SAR, are critical for advancing the field of targeted cancer therapeutics. nih.govjst.go.jp
Conjugation Chemistry and Linker Technologies for Monomethyl Auristatin E Based Conjugates
Development of Cleavable Linkers for Targeted Drug Release
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside cancer cells, leading to the release of the active drug. acs.orgrsc.orgnih.gov The choice of linker is critical; if it is too stable, the release of the cytotoxic agent is hindered, resulting in poor efficacy. Conversely, low stability can lead to premature, non-specific drug release and increased systemic toxicity. acs.org
A widely successful strategy involves the use of dipeptide linkers that are substrates for lysosomal proteases, which are often upregulated in cancer cells. acs.org The valine-citrulline (Val-Cit or VC) dipeptide is one of the most extensively used protease-sensitive linkers in MMAE-based ADCs. rsc.orgnih.gov This linker is specifically cleaved by the lysosomal protease cathepsin B, which is abundant in the lysosomes of tumor cells. acs.orgmdpi.com This enzymatic cleavage releases the MMAE payload directly within the target cell, maximizing its cytotoxic effect while minimizing off-target toxicity. rsc.org
The Val-Cit linker demonstrates high stability in human plasma, a crucial feature for preventing premature drug release during circulation. acs.org Several approved and clinical-trial-stage ADCs utilize the Val-Cit linker in conjunction with MMAE, including brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®). rsc.org While initially thought to be solely cleaved by cathepsin B, further studies have shown that other cathepsins, such as S, L, and F, can also be involved in the cleavage mechanism. researchgate.net
Researchers have also explored other dipeptide sequences to optimize linker performance. For instance, the valine-alanine (Val-Ala) linker has been investigated as an alternative to Val-Cit. nih.gov In some contexts, the Val-Ala linker has shown better performance in terms of in vivo stability and therapeutic activity compared to Val-Cit, Val-Lys, and Val-Arg analogues. nih.gov Another variation, the cBu-Cit moiety, has been shown to be more selective for cathepsin B cleavage compared to Val-Cit. rsc.org Recently, a tripeptide sequence, D-leucine-alanine-glutamate (dLAE), was identified to be preferentially cleaved in cancer cells over bone marrow cells, potentially reducing bone marrow toxicity associated with MMAE. aacrjournals.org
| Linker Type | Example | Cleavage Mechanism | Key Features |
|---|---|---|---|
| Protease-Sensitive Dipeptide | Valine-Citrulline (Val-Cit) | Cleaved by lysosomal proteases (e.g., Cathepsin B) | High plasma stability, efficient intracellular drug release. acs.org |
| Protease-Sensitive Dipeptide | Valine-Alanine (Val-Ala) | Cleaved by lysosomal proteases | Can achieve higher Drug-to-Antibody Ratios (DARs) with reduced aggregation. nih.gov |
To ensure the complete and unmodified release of MMAE following the cleavage of the protease-sensitive linker, a self-immolative spacer is often incorporated. The most common self-immolative spacer used in conjunction with the Val-Cit linker is p-aminobenzylcarbamate (PABC). acs.orgrsc.orgnih.gov
Once the protease cleaves the Val-Cit dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction. wpi.edu This process results in the release of the free, fully active MMAE molecule. acs.orgmdpi.com The combination of a protease-sensitive linker and a self-immolative spacer creates a robust system for targeted drug delivery, ensuring that the potent cytotoxic agent is released in its most active form only after reaching the intended target. acs.orgrsc.org This linker system, often denoted as Val-Cit-PABC, is a cornerstone of many successful MMAE-based ADCs. rsc.orgmdpi.comresearchgate.net
Site-Specific Conjugation Methodologies
Traditional methods of conjugating drugs to antibodies, typically through lysine (B10760008) or cysteine residues, result in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs). nih.gov This heterogeneity can impact the pharmacokinetics, efficacy, and toxicity of the ADC. To address this, site-specific conjugation technologies have been developed to produce homogeneous ADCs with a defined DAR. researchgate.netnih.gov
One such method utilizes the enzyme transglutaminase, which can catalyze the formation of a stable bond between an amine-containing linker-drug and a specific glutamine residue on the antibody. nih.govresearchgate.netnih.gov For example, bacterial transglutaminase (BTG) has been used to site-specifically conjugate MMAE derivatives to glutamine residues at positions 295 and 297 of an anti-CD30 antibody, yielding a homogeneous ADC with a DAR of 4. nih.govresearchgate.net
Another approach involves engineering specific cysteine residues into the antibody backbone at desired locations, creating "THIOMABs". nih.gov This allows for precise attachment of the linker-drug to these engineered cysteines, resulting in a homogeneous ADC.
Site-specific conjugation offers several advantages, including improved pharmacokinetics and a better therapeutic index. researchgate.net By controlling the location and number of conjugated drug molecules, it is possible to optimize the properties of the ADC and reduce the hydrophobicity that can be associated with higher DAR ADCs. researchgate.net
Impact of Drug-to-Antibody Ratio (DAR) on Conjugate Properties and Efficacy
The drug-to-antibody ratio (DAR) is a critical parameter that significantly influences the properties and efficacy of an ADC. nih.govresearchgate.net A higher DAR generally leads to greater in vitro potency, particularly against cancer cells with low antigen expression. nih.gov However, increasing the DAR with hydrophobic payloads like MMAE can have detrimental effects on the ADC's in vivo performance. nih.gov
ADCs with a high DAR, such as a DAR of 8, often exhibit poor pharmacokinetics and systemic exposure due to the increased hydrophobicity of the conjugate. nih.gov This can lead to aggregation and rapid clearance from circulation, diminishing the therapeutic efficacy. nih.gov Consequently, for MMAE-based ADCs, a DAR of 3 to 4 is often considered optimal and is used in several clinical applications. nih.gov
To overcome the challenges associated with high DAR, researchers have explored strategies to increase the hydrophilicity of the payload or linker. nih.govmdpi.com For example, the development of a hydrophilic auristatin β-D-glucuronide payload, MMAU, has enabled the generation of homogeneous DAR 8 ADCs with reduced aggregation and improved in vivo efficacy. nih.gov
The optimal DAR can also depend on the specific payload. For instance, while a DAR of 3-4 is suitable for MMAE-conjugated ADCs, a higher DAR of 7-8 has been found to be optimal for ADCs using the payload deruxtecan (B607063) (DXd) to achieve maximum efficacy. nih.gov
| Payload | Optimal DAR | Rationale |
|---|---|---|
| Monomethyl auristatin E (MMAE) | 3-4 | Balances potency with maintaining favorable pharmacokinetic properties. nih.gov |
| Deruxtecan (DXd) | 7-8 | Required to achieve maximum therapeutic efficacy. nih.gov |
Bioconjugation Techniques and Efficiency Assessment
The process of creating an ADC involves the chemical linking of the drug-linker moiety to the antibody, a process known as bioconjugation. A common method for conjugating MMAE-linker constructs to antibodies involves a thiol-maleimide reaction. nih.gov This typically involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with a maleimide (B117702) group on the linker. frontiersin.org
The efficiency of the conjugation reaction is crucial for producing a consistent and well-characterized ADC. Hydrophobic interaction chromatography (HIC) is a widely used analytical technique to determine the average DAR and the distribution of different drug-loaded species in the final ADC product. frontiersin.org Mass spectrometry is another powerful tool used to analyze the DAR and confirm the identity of the conjugated species. nih.gov
The choice of bioconjugation technique can also influence the stability of the resulting ADC. For example, some maleimide-based linkers can undergo a retro-Michael reaction, leading to deconjugation. To address this, stabilized maleimide linkers have been developed to improve the in vivo stability and efficacy of the ADC. aacrjournals.org
Preclinical in Vitro Pharmacological Evaluation of Monomethyl Auristatin E Conjugates
Cellular Internalization Mechanisms of Monomethyl Auristatin E Conjugates
The initial and critical step for the efficacy of Monomethyl Auristatin E (MMAE) antibody-drug conjugates (ADCs) is their internalization into target cancer cells. This process is primarily mediated by the specificity of the monoclonal antibody component of the ADC for a particular tumor-associated antigen expressed on the surface of cancer cells. nih.govnih.gov
Once internalized, the ADC is trafficked through the cell's endocytic pathway. Vesicular transport systems move the ADC from early endosomes to late endosomes and finally to lysosomes. nih.gov This intracellular trafficking is crucial as it delivers the ADC to the cellular compartment where the linker is designed to be cleaved, leading to the release of the MMAE payload. nih.govresearchgate.net Studies have shown that MMAE-ADCs can be internalized through different endocytic pathways, including both caveolae-mediated and clathrin-mediated endocytosis, ultimately concentrating in the lysosomes. researchgate.net
The antibody component's design and its binding affinity to the receptor also play a role in the efficiency of internalization. For instance, an engineered tetravalent anti-FGFR1 antibody, T-Fc, demonstrated extremely efficient internalization into cells producing Fibroblast Growth Factor Receptor 1 (FGFR1), a desirable feature for an ADC approach. nih.gov
Table 1: Factors Influencing Cellular Internalization of MMAE Conjugates
| Factor | Description | Impact on Internalization |
|---|---|---|
| Target Antigen Expression | The density of the target antigen on the cancer cell surface. | Higher expression levels generally lead to enhanced ADC binding and subsequent internalization. nih.gov |
| Antibody Specificity & Affinity | The ability of the mAb component to selectively bind to the target antigen with high affinity. | High specificity and affinity ensure targeted delivery and efficient uptake into cancer cells. nih.gov |
| Endocytic Pathway | The specific cellular mechanism of uptake (e.g., clathrin-mediated, caveolae-mediated). | The pathway can influence the rate and efficiency of internalization and subsequent trafficking to lysosomes. researchgate.net |
| Antibody Engineering | Modifications to the antibody structure, such as creating multivalent antibodies. | Can enhance binding and trigger more efficient receptor-mediated endocytosis. nih.gov |
Release Kinetics of Monomethyl Auristatin E from Conjugates within Cellular Environments
Following internalization and trafficking to the lysosomes, the release of the active Monomethyl auristatin E (MMAE) payload is a critical step for the ADC to exert its cytotoxic effect. nih.govaacrjournals.org The design of the linker connecting MMAE to the antibody is paramount for this process, ensuring stability in the extracellular environment and efficient cleavage within the target cell. wikipedia.orgacs.org
A commonly used linker for MMAE-ADCs is a protease-sensitive dipeptide, valine-citrulline (vc). wikipedia.orgacs.org This linker is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the lysosomal compartment of cells. wikipedia.orgnih.gov The cleavage of the valine-citrulline linker initiates the release of MMAE. Often, a self-immolative spacer, like p-aminobenzyl carbamate (B1207046) (PAB), is included. Once the linker is cleaved by cathepsin B, the PAB spacer spontaneously degrades, liberating the unmodified, fully active MMAE molecule. aacrjournals.orgacs.org
Studies have shown that this release mechanism is efficient and rapid once the ADC reaches the lysosome. aacrjournals.org The intracellular concentration of released MMAE has been found to directly correlate with the in vitro cytotoxicity of the ADC, regardless of the target antigen expression levels or the drug-to-antibody ratio. aacrjournals.orgaacrjournals.org This highlights that the ultimate driver of potency is the amount of free MMAE that becomes available within the cell. aacrjournals.orgaacrjournals.org
Alternative linker strategies are also being explored. For example, ADCs using non-cleavable linkers have been developed. In these cases, the antibody is degraded completely within the lysosome, leaving the payload attached to the linker and a single amino acid residue (e.g., cysteine). aacrjournals.org While the release mechanism is different, the goal remains the same: to liberate a potent cytotoxic agent within the target cell. aacrjournals.org The kinetics of MMAE release can be tailored by modifying the linker, potentially influencing the therapeutic efficacy of the conjugate. aacrjournals.orgnih.govresearchgate.net
Table 2: Key Components in MMAE Release from vc-Linker Conjugates
| Component | Role | Mechanism |
|---|---|---|
| Lysosomes | Cellular organelles containing degradative enzymes. | Site of ADC degradation and MMAE release. nih.gov |
| Cathepsin B | A lysosomal protease. | Enzymatically cleaves the valine-citrulline (vc) linker. wikipedia.orgnih.gov |
| Valine-Citrulline (vc) Linker | A protease-sensitive dipeptide linker. | Provides stability in circulation and a specific cleavage site within the lysosome. acs.org |
| P-aminobenzyl carbamate (PAB) | A self-immolative spacer. | After linker cleavage, it spontaneously decomposes to release the unconjugated MMAE payload. acs.org |
Tubulin Polymerization Inhibition Assays
The cytotoxic mechanism of action of Monomethyl auristatin E (MMAE) is the inhibition of cell division by disrupting the microtubule dynamics within the cell. wikipedia.orgnih.gov This is achieved by directly interfering with tubulin, the protein subunit that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell shape, transport, and chromosome segregation during mitosis. scispace.com
MMAE acts as a potent antimitotic agent by blocking the polymerization of tubulin. wikipedia.orgscispace.com It binds to the β-tubulin subunit at a site near the vinca (B1221190) alkaloid binding domain, leading to the inhibition of microtubule assembly and disruption of the mitotic spindle. researchgate.net This disruption triggers a cell cycle arrest, typically at the G2/M phase, which ultimately leads to apoptosis (programmed cell death). nih.gov The potency of MMAE is remarkable, with studies showing it to be up to 200 times more potent than vinblastine, another antimitotic drug. wikipedia.org
The inhibitory effect of MMAE on tubulin polymerization can be quantified using in vitro assays. These assays typically measure the polymerization of purified tubulin into microtubules in the presence of various concentrations of the inhibitor. The concentration of MMAE that causes 50% inhibition of maximal polymerization (EC50) is a key parameter to determine its potency. researchgate.net
Cell-based assays are also crucial to confirm the biological consequence of tubulin polymerization inhibition. Cytotoxicity assays, such as the MTT assay, are used to determine the half-maximal inhibitory concentration (IC50) of MMAE in different cancer cell lines. Studies have demonstrated that MMAE exhibits potent cytotoxic activity at nanomolar concentrations against various human cancer cell lines. For example, IC50 values of 3.27 nM in SKBR3 (breast cancer) and 4.24 nM in HEK293 (kidney) cells have been reported. scispace.com
Table 3: In Vitro Cytotoxicity of MMAE in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) |
|---|---|---|
| SKBR3 | Breast Cancer | 3.27 ± 0.42 scispace.com |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 scispace.com |
| 4T1 | Breast Cancer | 9.87 nih.gov |
| Karpas 299 | Anaplastic Large Cell Lymphoma | <1 (approximate value from graphical data) researchgate.net |
Note: IC50 values can vary based on experimental conditions and duration of exposure.
Bystander Effect Analysis of Monomethyl Auristatin E and its Conjugates
A significant advantage of certain antibody-drug conjugates (ADCs), including those utilizing Monomethyl auristatin E (MMAE), is their ability to induce a "bystander effect." This phenomenon refers to the killing of adjacent, antigen-negative tumor cells by the cytotoxic payload that is released from the targeted, antigen-positive cells. nih.govresearchgate.net
The bystander effect of MMAE-ADCs is contingent on the physicochemical properties of the released MMAE payload. aacrjournals.org MMAE is a lipophilic, membrane-permeable molecule. nih.gov Once an MMAE-ADC is internalized by an antigen-positive cell and MMAE is released within the lysosome, the free drug is not necessarily trapped within that cell. researchgate.net It can diffuse across the cell membrane and into the surrounding tumor microenvironment, where it can then be taken up by neighboring cancer cells, regardless of their antigen expression status. researchgate.netnih.gov This is particularly important in treating heterogeneous tumors where not all cancer cells express the target antigen uniformly. aacrjournals.org
The ability of MMAE to mediate this effect has been demonstrated in preclinical models. In admixed tumor models containing both antigen-positive and antigen-negative cells, MMAE-ADCs have shown potent killing of the antigen-negative population. aacrjournals.org This contrasts sharply with ADCs that use less membrane-permeable payloads, such as monomethyl auristatin F (MMAF). aacrjournals.org MMAF, being a charged and more hydrophilic molecule, is largely retained within the target cell and fails to mediate a significant bystander effect in vivo. aacrjournals.orgresearchgate.net
Table 4: Comparison of MMAE and MMAF Properties Related to the Bystander Effect
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
|---|---|---|
| Membrane Permeability | Permeable aacrjournals.org | Less permeable / Impermeant aacrjournals.orgnih.gov |
| Molecular Nature | Lipophilic, neutral charge nih.gov | Hydrophilic, charged molecule aacrjournals.orgresearchgate.net |
| Bystander Killing Potential | Potent bystander effect observed in vitro and in vivo. aacrjournals.orgnih.gov | Fails to mediate significant bystander killing in vivo. aacrjournals.org |
| Mechanism | Diffuses out of target cells to kill neighboring antigen-negative cells. researchgate.netnih.gov | Largely retained within the target cell after release. aacrjournals.org |
Cell-Based Assays for Target Binding and Selectivity
The efficacy and safety of Monomethyl Auristatin E (MMAE) antibody-drug conjugates (ADCs) are fundamentally dependent on the selective binding of the antibody component to its target antigen on cancer cells. nih.gov A variety of cell-based assays are employed during preclinical development to verify and quantify this target binding and to assess the resulting selectivity of the ADC.
Target binding is often evaluated using techniques such as flow cytometry or enzyme-linked immunosorbent assays (ELISA). researchgate.netnih.gov These assays can confirm that the ADC retains its ability to bind to cells expressing the target antigen, even after the conjugation of the cytotoxic payload. For example, the binding affinity of an anti-MMAE monoclonal antibody to an MMAE-conjugated ADC was determined via ELISA, with an EC50 value of 0.120 µg/mL. nih.gov It is crucial to demonstrate that the conjugation process does not significantly impair the antibody's binding characteristics. acs.org
The selectivity of the ADC is a measure of its ability to kill target antigen-expressing cells while sparing antigen-negative cells. This is typically assessed through in vitro cytotoxicity assays using cell lines with varying levels of target antigen expression. nih.gov For instance, an ADC might be tested against a cell line that overexpresses the target antigen and a control cell line that has low or no expression. The difference in the half-maximal inhibitory concentration (IC50) between these cell lines provides a quantitative measure of the ADC's selectivity. A highly selective ADC will show potent cytotoxicity (a low IC50 value) against antigen-positive cells and significantly less activity (a high IC50 value) against antigen-negative cells. nih.gov
In contrast, free MMAE, when not conjugated to an antibody, exhibits no such selectivity. As a small, membrane-permeable molecule, it is cytotoxic to all cell types, regardless of antigen expression. nih.gov Therefore, comparing the cytotoxicity of the ADC to that of the free MMAE payload in both antigen-positive and antigen-negative cells is a critical experiment to demonstrate that the selectivity is indeed conferred by the antibody-mediated targeting. nih.gov
Table 5: Assays for Evaluating MMAE-ADC Binding and Selectivity
| Assay Type | Purpose | Key Metrics |
|---|---|---|
| Flow Cytometry | To quantify target antigen expression on cell surfaces and confirm ADC binding. researchgate.net | Mean Fluorescence Intensity (MFI), Percentage of positive cells. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | To measure the binding affinity of the ADC to its target antigen. nih.govacs.org | EC50 (half maximal effective concentration), Kd (dissociation constant). |
| In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | To determine the potency and selectivity of the ADC against different cell lines. aacrjournals.orgscispace.comnih.gov | IC50 (half maximal inhibitory concentration). |
| Internalization/Uptake Assays | To visualize and quantify the uptake of the ADC into target cells. researchgate.net | Fluorescence microscopy, quantification of internalized ADC. |
Preclinical in Vivo Pharmacological Evaluation of Monomethyl Auristatin E Conjugates
Toxicokinetic Studies in Preclinical Animal Models
Toxicokinetic studies in preclinical models, such as rats and cynomolgus monkeys, are essential for characterizing the safety profile of MMAE conjugates. These studies reveal that many of the observed toxicities are antigen-independent and related to the MMAE payload itself. aacrjournals.org
Pharmacokinetic analyses of unconjugated MMAE in rats show it has rapid clearance from systemic circulation. mdpi.com Following intravenous administration, whole-blood radioactivity from radiolabeled MMAE decreases swiftly. mdpi.com However, studies with various vedotin (MMAE-containing) ADCs demonstrate that the pharmacokinetic properties are largely dictated by the antibody component, which ensures the linker remains stable in circulation. aacrjournals.orgmdpi.com The elimination of MMAE and its catabolites occurs primarily through the biliary-fecal route, with minimal renal excretion. mdpi.com
In cynomolgus monkeys, repeat-dose toxicity studies have been conducted for various MMAE ADCs to determine the highest non-severely toxic dose (HNSTD). For instance, studies on the nectin-4-targeting ADC 9MW2821 and the mesothelin-targeting ADC RC88-ADC established HNSTDs and identified key toxicities. nih.govnih.govbioworld.com The primary toxicities observed are often related to the anti-mitotic activity of MMAE in rapidly dividing tissues and are generally consistent across different MMAE conjugates. aacrjournals.orgnih.gov Common findings include reversible myelosuppression (hematologic toxicity), which aligns with the known effects of microtubule inhibitors. nih.govtandfonline.com
| MMAE Conjugate | Animal Model | Key Toxicokinetic Findings | Reference |
|---|---|---|---|
| RC88-ADC (anti-mesothelin) | Cynomolgus Monkey | Highest non-severely toxic dose was 5 mg/kg. Caused dose-related, reversible myelosuppression. | nih.govresearchgate.net |
| 9MW2821 (anti-nectin-4) | Cynomolgus Monkey | Highest non-severely toxic dose was 6 mg/kg. Demonstrated a favorable safety profile with milder adverse events compared to a similar ADC. | nih.govaacrjournals.org |
| Unconjugated MMAE | Rat | Exhibited fast systemic clearance and was mainly eliminated via the biliary-fecal route (>90%). | mdpi.com |
| Vedotin ADCs (Platform) | Rat, Monkey | Hematologic toxicity was the most common dose-limiting toxicity. Most toxicities were antigen-independent and related to MMAE pharmacology. | aacrjournals.org |
Biodistribution and Tumor Accumulation Analysis of Monomethyl Auristatin E Conjugates
Biodistribution studies are critical to understanding how MMAE conjugates are distributed throughout the body and to what extent they accumulate in tumor tissues versus healthy organs. While unconjugated MMAE is rapidly cleared from plasma, it exhibits prolonged and extensive distribution in tissues, blood cells, and tumors. nih.govmdpi.com
Studies in tumor-bearing mice have quantitatively assessed the whole-body distribution of MMAE. nih.gov These investigations show that highly perfused tissues like the lung, kidney, heart, liver, and spleen have high tissue-to-plasma area under the concentration curve (AUC) ratios. nih.govmdpi.com In contrast, poorly perfused tissues such as fat, skin, and muscle show lower ratios. nih.govmdpi.com Notably, MMAE distribution in the brain is limited. nih.gov
| Tissue | Tissue-to-Plasma AUC Ratio | Perfusion Status | Reference |
|---|---|---|---|
| Highly Perfused Tissues (Lung, Kidney, Heart, Liver, Spleen) | > 20 | High | nih.govmdpi.com |
| Poorly Perfused Tissues (Fat, Pancreas, Skin, Bone, Muscle) | 1.3 - 2.4 | Low | nih.govmdpi.com |
| Tumor | ~ 8 | N/A | nih.govmdpi.com |
| Brain | Limited Distribution | N/A | nih.gov |
Preclinical Efficacy Studies in Xenograft Models
The antitumor activity of MMAE conjugates has been extensively validated in various preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies have consistently demonstrated the potent, dose-dependent efficacy of MMAE ADCs across a range of cancer types. aacrjournals.orgnih.gov
Several MMAE ADCs targeting different antigens have shown profound tumor growth inhibition and even complete tumor regression.
Anti-mesothelin (αMSLN-MMAE): A single dose of this ADC resulted in profound, dose-dependent inhibition or regression of tumor growth in six different models of ovarian, pancreatic, and mesothelioma cancers, including two patient-derived xenografts (PDXs). aacrjournals.orgnih.gov
Anti-CD22 (αCD22 Ab-MMAE): In a patient-derived xenograft model of precursor B-cell acute lymphoblastic leukemia, this conjugate doubled the median survival time of the mice compared to controls. nih.gov Another anti-CD22 conjugate, HB22.7-vcMMAE, induced complete and persistent remission in non-Hodgkin lymphoma xenografts. nih.gov
Anti-nectin-4 (9MW2821): This second-generation ADC showed equivalent or superior antitumor activity compared to the approved drug enfortumab vedotin in both cell line-derived and patient-derived xenograft models of urothelial, breast, and lung cancers. nih.govbioworld.comaacrjournals.org
Anti-AREG (1A3-MMAE): Targeting a cleaved form of Amphiregulin, this ADC induced rapid regression of established breast cancer xenografts. nih.gov
Anti-PSMA (PSMA-ADC): In patient-derived prostate cancer xenografts, this ADC led to varied responses, including complete tumor regressions in some models. adcreview.com
These studies confirm that the targeted delivery of MMAE via an antibody results in potent and specific antitumor effects in vivo. nih.gov
| MMAE Conjugate Target | Cancer Xenograft Model(s) | Observed Efficacy | Reference |
|---|---|---|---|
| Mesothelin (MSLN) | Ovarian, Pancreatic, Mesothelioma | Profound tumor growth inhibition and regression with a single dose. | aacrjournals.orgnih.gov |
| CD22 | Precursor B-cell ALL, Non-Hodgkin Lymphoma | Doubled median survival time; induced complete and persistent tumor response. | nih.govnih.gov |
| Nectin-4 | Urothelial, Triple-Negative Breast Cancer, Lung Cancer | Significant tumor growth inhibition (up to 134%); superior or equivalent to enfortumab vedotin. | nih.govbioworld.com |
| Cleaved Amphiregulin (AREG) | Breast Cancer (MCF7) | Induced rapid regression of established tumors. | nih.gov |
| Prostate-Specific Membrane Antigen (PSMA) | Patient-Derived Prostate Cancer | Responses ranged from unimpeded progression to complete tumor regression. | adcreview.com |
Modulation of Tumor Immune Microenvironment by Monomethyl Auristatin E Conjugates
Studies using syngeneic murine cancer models, which have a competent immune system, have demonstrated that targeted MMAE delivery can activate both the innate and adaptive arms of the immune system. mdpi.comnih.gov For example, treatment with a cRGD-ACPP-MMAE conjugate, which targets tumors via matrix metalloproteinase activity, led to significant changes in the immune cell populations within the tumor. mdpi.comresearchgate.net
Further investigation in a xenograft model of triple-negative breast cancer compared the immunomodulatory effects of MMAE with other ADC payloads. aacrjournals.org The results showed that among several microtubule-disrupting agents, only the MMAE conjugate significantly increased the infiltration of F4/80+ macrophages into both the tumor nests and the surrounding stroma. aacrjournals.org Additionally, RNA sequencing of the tumors revealed a unique profile for the MMAE conjugate, characterized by an increase in transcripts for genes related to cytokine and type I interferon responses. aacrjournals.org These findings suggest that MMAE-based ADCs create a more immunologically active TME, which could enhance antitumor immunity and potentially improve therapeutic outcomes. aacrjournals.org
Prodrug Strategies for Monomethyl Auristatin E
Design and Synthesis of Monomethyl Auristatin E Prodrug Nanoparticles
A promising approach in MMAE prodrug development involves the design and synthesis of self-assembling nanoparticles. nih.govnih.gov This strategy eliminates the need for additional carrier materials, simplifying the formulation. researchgate.net One such design involves the chemical conjugation of a cathepsin B-specific cleavable peptide, such as FRRG (Phe-Arg-Arg-Gly), to MMAE. nih.gov The synthesis is a straightforward one-step process. nih.gov The resulting amphiphilic FRRG-MMAE molecules spontaneously form stable nanoparticles in aqueous solutions due to hydrophobic interactions. nih.govnih.gov These nanoparticles can efficiently accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.gov
Another design involves conjugating a photosensitizer, like chorin e6 (Ce6), and MMAE to a caspase-3-specific cleavable peptide (KGDEVD). nih.govmdpi.com The resulting conjugate, referred to as CDM, also self-assembles into nanoparticles through intermolecular π-π stacking and hydrophobic interactions. nih.govmdpi.com This nanoparticle formation aids in preventing rapid clearance from the tumor site. nih.gov
Table 1: Characteristics of MMAE Prodrug Nanoparticles
| Prodrug Nanoparticle | Components | Assembly Mechanism | Targeting Strategy |
|---|---|---|---|
| FRRG-MMAE | FRRG (Phe-Arg-Arg-Gly) peptide, MMAE | Hydrophobic interactions | Passive targeting via EPR effect |
| CDM | Chorin e6 (Ce6), KGDEVD peptide, MMAE | π-π stacking and hydrophobic interactions | Light-activated, caspase-3 mediated |
Enzyme-Responsive Prodrug Activation Mechanisms (e.g., Cathepsin B-mediated cleavage)
Enzyme-responsive activation is a key mechanism for the targeted release of MMAE from its prodrug form. nih.govnih.gov This strategy leverages the overexpression of certain enzymes, such as cathepsin B, in the tumor microenvironment. nih.govnih.gov In normal tissues, the expression of cathepsin B is innately low, keeping the prodrug in its inactive and non-toxic state. mdpi.comnih.gov
The valine-citrulline (vc) dipeptide linker is a well-studied example of a cathepsin B-cleavable linker used in MMAE prodrugs, such as in antibody-drug conjugates (ADCs). mdpi.commdpi.comacs.org Upon internalization into tumor cells, lysosomal proteases, particularly cathepsin B, cleave the vc linker, releasing the active MMAE. mdpi.com Research has shown that the cleavage of vc-MMAE by cathepsin B is efficient and not significantly impacted by the location of the drug on the antibody carrier. acs.org Similarly, the FRRG peptide in the FRRG-MMAE nanoparticles is specifically cleaved by overexpressed cathepsin B within tumor cells to release free MMAE, which can then inhibit tubulin polymerization and induce cell death. nih.govnih.gov
Studies have demonstrated the necessity of this enzymatic cleavage for therapeutic efficacy. acs.org For instance, albumin-drug conjugates with a cleavable valine-citrulline linker showed potent antitumor activity, while those with a non-cleavable linker were stable to enzymatic cleavage and less effective. acs.org
Table 2: Enzyme-Responsive Linkers for MMAE Prodrugs
| Linker | Cleavage Enzyme | Activation Site | Research Finding |
|---|---|---|---|
| Valine-Citrulline (vc) | Cathepsin B | Lysosomes of tumor cells | Efficient release of MMAE, crucial for antitumor activity. mdpi.comacs.org |
| FRRG (Phe-Arg-Arg-Gly) | Cathepsin B | Tumor microenvironment | Specific cleavage in cathepsin B-overexpressed cells releases active MMAE. nih.govnih.gov |
| KGDEVD | Caspase-3 | Tumor cells undergoing apoptosis | Activated by light-induced ROS, leading to MMAE release. nih.govmdpi.com |
Light-Activated Prodrug Systems for Spatiotemporal Control
Light-activated prodrug systems offer a high degree of spatiotemporal control over the release of MMAE. researchgate.net These systems combine photodynamic therapy with chemotherapy for a synergistic effect. nih.govmdpi.com In one such system, a photosensitizer (chorin e6), a caspase-3-specific cleavable peptide (KGDEVD), and MMAE are conjugated to form the CDM prodrug. nih.govmdpi.com
Upon irradiation with visible light, the photosensitizer generates reactive oxygen species (ROS). mdpi.comresearchgate.net The produced ROS induce apoptosis in cancer cells, leading to the overexpression of caspase-3. mdpi.comresearchgate.net This activated caspase-3 then cleaves the KGDEVD peptide, triggering the release of MMAE. mdpi.comresearchgate.net An interesting aspect of this system is that the released MMAE can further induce apoptosis, creating a positive feedback loop that amplifies the activation of the prodrug and the killing of tumor cells, even those deeper within the tumor tissue that light may not reach. nih.govmdpi.com This approach offers a promising strategy for treating localized tumors with high precision and reduced systemic toxicity. nih.govmdpi.com
Table 3: Components of a Light-Activated MMAE Prodrug System
| Component | Function | Mechanism of Action |
|---|---|---|
| Chorin e6 (Ce6) | Photosensitizer | Generates ROS upon light irradiation. nih.govmdpi.com |
| KGDEVD peptide | Caspase-3 cleavable linker | Cleaved by activated caspase-3 to release MMAE. nih.govmdpi.com |
| Monomethyl auristatin E (MMAE) | Cytotoxic drug | Induces apoptosis and amplifies prodrug activation. nih.govmdpi.com |
Advanced Methodological Approaches in Monomethyl Auristatin E Research
Quantitative Bioanalytical Methods for Monomethyl Auristatin E and its Metabolites
The accurate quantification of MMAE and its metabolites in biological matrices is fundamental to understanding the pharmacokinetic profiles of ADCs. researchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone technology for this purpose, offering high sensitivity and specificity. researchgate.net
Various methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed and validated for the determination of MMAE and its related compounds in preclinical and clinical samples. qps.comnih.govnih.gov A common approach involves sample preparation via protein precipitation, often using acetonitrile, followed by analysis using LC-MS/MS in the positive ion mode. nih.gov For instance, a liquid chromatography-high resolution mass spectrometric method using a quadrupole-time-of-flight (qTOF) instrument has been successfully qualified for quantifying MMAE in rat plasma. nih.gov This method demonstrated stability under various conditions, including short-term (4 hours), long-term (4 weeks), and after multiple freeze/thaw cycles. nih.gov
Challenges in bioanalysis include achieving low limits of quantification and managing potential interferences among various metabolites, some of which may be isomers. qps.com To address this, ultra-performance liquid chromatography (UPLC) systems are employed to achieve the necessary chromatographic separation. qps.com For the simultaneous determination of multiple MMAE metabolites, methods have been validated with a lower limit of quantification (LLOQ) as low as 10 pg/mL in human plasma. qps.comnih.gov Sample processing strategies, such as immediate chilling of blood samples and stabilization of plasma with formic acid, are critical to prevent the conversion of certain metabolites. qps.com Solid-phase extraction (SPE) is another technique used for sample clean-up and concentration. qps.com
The table below summarizes key parameters from a representative bioanalytical method for MMAE.
| Parameter | Method Details |
| Analytical Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Human or Rat Plasma qps.comnih.gov |
| Sample Preparation | Protein Precipitation (Acetonitrile) or Solid-Phase Extraction (SPE) qps.comnih.gov |
| Calibration Range | 0.04-100 nM in mouse serum; 1.01-2,200 ng/mL in rat plasma researchgate.netnih.gov |
| Regression Model | Quadratic regression (weighted 1/concentration²) nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL to 10 pg/mL qps.comnih.gov |
| Accuracy & Precision | Within ±25% for qualification runs nih.gov |
High-Throughput Screening Methodologies for Auristatin Derivatives
High-throughput screening (HTS) is an essential tool in drug discovery for rapidly assessing large numbers of compounds to identify potential therapeutic candidates. tdcommons.ai In the context of auristatins, HTS is primarily used to evaluate the cytotoxic activity of novel derivatives. jst.go.jp Cell-based assays are central to these screening efforts, providing a more biologically relevant context compared to biochemical assays. theprismlab.orgnih.gov
The process of screening auristatin derivatives typically involves cell-based functional screens that measure cell viability or proliferation across numerous cancer cell lines. jst.go.jptheprismlab.org These assays are often performed in multi-well plate formats (e.g., 96-well or 384-well) and leverage automation and robotics to handle the large number of tests required. youtube.comyoutube.com A multiplexed cell viability platform known as PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) allows for the screening of therapeutics against hundreds of cancer cell lines concurrently, providing comprehensive insights into ADC effectiveness and potential mechanisms of action. theprismlab.org
The goal of these screening campaigns is often to investigate the structure-activity relationships (SAR) of new auristatins. jst.go.jp For example, modifications to the central peptide subunits or the terminal P1 and P5 subunits of the auristatin scaffold can be evaluated to identify derivatives with improved properties, such as increased potency or enhanced hydrophilicity. jst.go.jpnih.gov The data generated from HTS informs which novel payloads should be advanced for further in vivo evaluation and potential incorporation into ADCs. jst.go.jp
The general workflow for a high-throughput screen of auristatin derivatives is outlined below.
| Step | Description |
| 1. Assay Development | Optimization of a robust and reproducible cell-based assay (e.g., cell viability) in a miniaturized format (e.g., 384-well plate). nih.gov |
| 2. Compound Library Preparation | A collection of novel auristatin derivatives is prepared and formatted for automated liquid handling. |
| 3. Primary Screen | Cancer cell lines are treated with the auristatin derivatives at a single, high concentration to identify "hits" that exhibit significant cytotoxic activity. theprismlab.org |
| 4. Dose-Response Confirmation | "Hits" from the primary screen are re-tested at multiple concentrations to confirm their activity and determine potency metrics like IC50 values. |
| 5. Secondary & Tertiary Assays | Confirmed hits may be subjected to further assays to elucidate mechanism of action or assess other properties (e.g., bystander effect, specificity). theprismlab.org |
| 6. Data Analysis | Large datasets are analyzed to identify potent compounds and establish structure-activity relationships. jst.go.jp |
Conclusion and Future Perspectives in Monomethyl Auristatin E Research
Current Challenges in Monomethyl Auristatin E-Based Therapeutic Development
Despite the clinical success of MMAE-based ADCs, several challenges persist, primarily revolving around toxicity, drug resistance, and manufacturing complexities. The inherent hydrophobicity of MMAE can negatively impact the pharmaceutical properties of an ADC, especially at high drug-to-antibody ratios (DAR), potentially leading to aggregation and poor pharmacokinetics. mdpi.combmj.com
Toxicity and Therapeutic Window: A major hurdle is managing off-target toxicity, which occurs when the MMAE payload is released prematurely in circulation or when the ADC is taken up by healthy cells. nih.gov This can lead to adverse effects such as neutropenia and peripheral neuropathy. tandfonline.comnih.gov The lipophilic nature of MMAE allows it to diffuse across cell membranes, which is beneficial for the "bystander effect" (killing of neighboring antigen-negative tumor cells), but also contributes to toxicity in healthy tissues. nih.govnih.gov Balancing this bystander effect with systemic toxicity is a key challenge in optimizing the therapeutic window. aacrjournals.orgnih.gov Research has shown that plasma concentrations of free MMAE can reach levels expected to cause substantial off-target toxicity. aacrjournals.org
Mechanisms of Resistance: Tumors can develop resistance to MMAE-based ADCs through several mechanisms. aacrjournals.org One of the most significant is the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), which actively transport MMAE out of the cancer cell, reducing its intracellular concentration and cytotoxic effect. aacrjournals.orgfrontiersin.org Other mechanisms include downregulation of the target antigen on the tumor cell surface and alterations in lysosomal function, which can impair the release of MMAE from the ADC once internalized. aacrjournals.orgnih.gov
Manufacturing and Heterogeneity: The synthesis of complex payloads like MMAE and their conjugation to monoclonal antibodies presents significant manufacturing challenges. Traditional conjugation methods, often targeting lysine (B10760008) or cysteine residues, result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. nih.govresearchgate.netmdpi.com This heterogeneity can affect the ADC's stability, efficacy, and pharmacokinetic profile, making it a critical area for improvement. aacrjournals.orgnih.gov
| Challenge | Description | Key Implications |
| Off-Target Toxicity | Release of MMAE in circulation or uptake by non-target cells leads to adverse effects like neutropenia and peripheral neuropathy. tandfonline.comnih.gov | Narrows the therapeutic window and limits the maximum tolerated dose. |
| Drug Resistance | Upregulation of efflux pumps (e.g., MDR1), antigen downregulation, or impaired lysosomal function reduces ADC efficacy over time. aacrjournals.orgfrontiersin.org | Leads to treatment failure and disease relapse. |
| Hydrophobicity | The lipophilic nature of MMAE can lead to ADC aggregation, poor pharmacokinetics, and off-target toxicity. mdpi.combmj.com | Complicates formulation and can reduce the overall effectiveness and safety of the ADC. |
| Product Heterogeneity | Conventional conjugation methods produce mixtures of ADCs with different drug-to-antibody ratios (DARs). mdpi.comnih.gov | Creates challenges in manufacturing consistency and can impact the overall performance of the therapeutic. |
Emerging Trends in Conjugate Design and Delivery
To address the challenges of first-generation MMAE ADCs, researchers are actively exploring innovative strategies in conjugate design, focusing on site-specific conjugation, novel linker technologies, and alternative delivery platforms.
Site-Specific Conjugation: A major trend is the shift from random to site-specific conjugation techniques. mdpi.com These methods allow for the attachment of a precise number of MMAE payloads to specific sites on the antibody, producing homogeneous ADCs with a defined DAR. researchgate.netnih.govacs.org Technologies using engineered cysteines, unnatural amino acids, or enzyme-mediated ligation (like transglutaminase) have been shown to improve the pharmacokinetic profile, stability, and therapeutic index of ADCs. aacrjournals.orgresearchgate.net Homogeneous ADCs often exhibit better tolerability and higher tumor uptake compared to their heterogeneous counterparts. researchgate.net
Novel Linker Technologies: The linker connecting MMAE to the antibody is critical for ADC stability and payload release. While the valine-citrulline (vc) linker, cleavable by lysosomal proteases like Cathepsin B, is widely used, new linker designs are emerging. acs.orgmdpi.com These include:
Hydrophilic Linkers: Incorporating elements like polyethylene (B3416737) glycol (PEG) or developing highly hydrophilic linkers can offset the hydrophobicity of MMAE. nih.govbmj.comnih.gov This improves solubility, reduces aggregation, and can lead to more stable pharmacokinetics, potentially allowing for higher DARs. bmj.comnih.gov
Alternative Cleavage Mechanisms: Linkers that are sensitive to other tumor-specific enzymes or conditions within the tumor microenvironment are being investigated to provide more controlled payload release. nih.gov
Non-Cleavable Linkers: While less common for MMAE due to its mechanism of action, research into novel non-cleavable linkers that release an active payload metabolite after antibody degradation continues, which may offer a different safety profile. nih.govnih.gov
Multi-Payload and Combination Therapies: There is growing interest in developing ADCs that carry more than one type of payload to combat tumor heterogeneity and resistance. biointron.com A dual-payload ADC might, for example, combine a microtubule inhibitor like MMAE with a DNA-damaging agent. This approach aims to provide a synergistic antitumor effect by targeting multiple cell-death pathways simultaneously. biointron.com Additionally, combining MMAE-based ADCs with other cancer therapies, such as immune checkpoint inhibitors, is an active area of clinical research to enhance therapeutic outcomes.
| Trend | Technology/Approach | Potential Advantage |
| Homogeneity | Site-Specific Conjugation (engineered cysteines, enzymes) mdpi.com | Improved pharmacokinetics, higher therapeutic index, manufacturing consistency. researchgate.netnih.gov |
| Improved Solubility | Hydrophilic Linkers (e.g., PEGylated, novel hydrophilic platforms) nih.govbmj.com | Reduced aggregation, better stability, potential for higher DARs. nih.gov |
| Enhanced Efficacy | Dual-Payload ADCs biointron.com | Overcomes drug resistance, provides synergistic antitumor effects. |
| Synergistic Activity | Combination with Immunotherapy | Enhances immune response against tumors, improves overall efficacy. |
Remaining Research Gaps and Opportunities
The continued evolution of MMAE-based therapies depends on addressing several key research gaps. These gaps represent significant opportunities for innovation in the field of antibody-drug conjugates.
Understanding and Overcoming the Bystander Effect: While the bystander effect of MMAE is considered an advantage for treating heterogeneous tumors, its contribution to off-target toxicity is a major drawback. nih.govaacrjournals.org A significant research gap exists in quantitatively understanding and controlling this effect. Opportunities lie in designing linker-payload combinations where the released MMAE has optimized membrane permeability, allowing it to effectively kill adjacent tumor cells while minimizing escape into systemic circulation and damage to healthy tissue. aacrjournals.orgnih.gov Developing payload-binding agents that can "scavenge" prematurely released or escaped MMAE in the circulation is another promising strategy being explored to increase the therapeutic index. nih.govaacrjournals.org
Translational Models and Biomarkers: There is a discrepancy in systemic MMAE levels observed between preclinical animal models and human patients, which complicates the prediction of toxicity and efficacy. tandfonline.com Research into why MMAE partitions differently into red blood cells across species could lead to more accurate translational models. tandfonline.com Furthermore, there is a need for robust biomarkers to predict which patients are most likely to respond to MMAE-based ADCs and who is at higher risk for toxicity. Identifying genomic or proteomic markers associated with drug resistance mechanisms (like MDR1 expression) could enable better patient stratification.
Exploring New Antibody Formats and Targets: Most current ADCs use full-sized immunoglobulin G (IgG) antibodies. There is an opportunity to explore smaller antibody fragments, such as scFv, which may offer better tumor penetration, particularly for solid tumors. nih.govacs.org Additionally, while MMAE is a validated payload, its full potential can be unlocked by identifying novel tumor-specific antigens. The use of artificial intelligence and machine learning to identify new targets and optimize antibody design is an emerging area that holds significant promise for the next generation of MMAE ADCs. adcreview.comnih.gov
Q & A
What are the critical structural features of monomethyl auristatin E (MMAE) Intermediate-14, and how do they influence its role in antibody-drug conjugates (ADCs)?
Intermediate-14 is a synthetic precursor in the production of MMAE, a cytotoxic payload used in ADCs. Key structural elements include:
- Vinca domain : Binds to tubulin, inhibiting microtubule polymerization .
- Monomethylation : Reduces polarity, enhancing membrane permeability and cytotoxicity .
- Linker compatibility : The intermediate’s terminal functional group (e.g., maleimide or DBCO) enables conjugation to antibodies via site-specific or stochastic methods .
Methodological Insight : Characterize intermediates using LC-MS/MS to confirm monomethylation and purity, ensuring batch-to-batch consistency in ADC synthesis .
How do researchers optimize the conjugation efficiency of MMAE Intermediate-14 to antibodies while minimizing aggregation?
Aggregation arises from hydrophobic interactions between MMAE and antibody surfaces. Strategies include:
- Hydrophilic linkers : PEG-based spacers (e.g., DBCO-PEG3) reduce hydrophobicity, as validated by hydrophobic interaction chromatography (HIC) .
- Controlled drug-to-antibody ratios (DAR) : Aim for DAR ≤4 to balance efficacy and solubility; DAR >4 correlates with increased aggregation and reduced plasma stability .
Advanced Consideration : Use orthogonal conjugation techniques (e.g., cysteine-engineered antibodies) to achieve site-specific DAR control .
What analytical methods are recommended for quantifying MMAE Intermediate-14 in complex biological matrices during pharmacokinetic (PK) studies?
- LC-qTOF-MS/MS : Provides high-resolution quantification with a lower limit of detection (LLOD) of 0.1 ng/mL in plasma .
- Immunoaffinity capture : Pre-concentration of ADCs prior to LC-MS analysis improves sensitivity for free MMAE detection .
Data Interpretation Tip : Distinguish between conjugated MMAE (intact ADC) and free MMAE (released payload) to assess linker stability in vivo .
How do researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for MMAE-based ADCs?
Common contradictions arise from:
- Tumor microenvironment factors : Hypoxia and pH variations alter linker cleavage rates, reducing in vivo efficacy .
- Off-target toxicity : Free MMAE release into systemic circulation damages healthy cells, complicating dose-response correlations .
Mitigation Strategy : Use patient-derived xenograft (PDX) models with matched histology to better replicate human tumor biology .
What are the key considerations for designing stability studies of MMAE Intermediate-14 under varying storage conditions?
- Temperature sensitivity : Store at -80°C in anhydrous DMSO to prevent hydrolysis of the ester bond .
- Light exposure : MMAE intermediates degrade under UV light; use amber vials and inert atmospheres during handling .
Advanced Analysis : Conduct forced degradation studies (e.g., oxidative stress with H₂O₂) to identify degradation pathways via NMR and HRMS .
How can researchers reconcile conflicting reports on the optimal DAR for MMAE-based ADCs across different cancer types?
DAR optimization depends on:
- Antibody internalization rate : Fast-internalizing antibodies (e.g., HER2-targeted) tolerate higher DARs (DAR4) without aggregation .
- Tumor antigen density : Low-antigen tumors (e.g., prostate) require lower DARs (DAR2–3) to minimize off-target toxicity .
Methodological Approach : Use surface plasmon resonance (SPR) to quantify antigen binding affinity and correlate with DAR efficacy .
What strategies improve the reproducibility of MMAE Intermediate-14 synthesis across laboratories?
- Standardized reaction protocols : Document exact equivalents of methylating agents (e.g., CH₃I) and reaction times to control monomethylation .
- Batch-to-batch QC : Implement HIC-UV and MALDI-TOF for purity and DAR verification before ADC conjugation .
Collaborative Frameworks : Share raw chromatographic data via FAIR-compliant repositories to enhance cross-study comparability .
How do researchers model the pharmacokinetic-pharmacodynamic (PK-PD) relationship of MMAE-based ADCs?
- Compartmental modeling : Use nonlinear mixed-effects (NLME) software (e.g., NONMEM) to simulate ADC distribution, linker cleavage, and MMAE release .
- Biomarker integration : Measure circulating tumor DNA (ctDNA) to correlate MMAE exposure with tumor regression .
Advanced Challenge : Account for target-mediated drug disposition (TMDD) in PK models to predict saturation effects at high doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
